5-Iodo-8-methoxyquinoline 5-Iodo-8-methoxyquinoline
Brand Name: Vulcanchem
CAS No.: 17012-46-3
VCID: VC15903650
InChI: InChI=1S/C10H8INO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3
SMILES:
Molecular Formula: C10H8INO
Molecular Weight: 285.08 g/mol

5-Iodo-8-methoxyquinoline

CAS No.: 17012-46-3

Cat. No.: VC15903650

Molecular Formula: C10H8INO

Molecular Weight: 285.08 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-8-methoxyquinoline - 17012-46-3

Specification

CAS No. 17012-46-3
Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
IUPAC Name 5-iodo-8-methoxyquinoline
Standard InChI InChI=1S/C10H8INO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3
Standard InChI Key WBWZGNQIUVJWGT-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=C(C=C1)I)C=CC=N2

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Iodo-8-methoxyquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its structure comprises a bicyclic system with a benzene ring fused to a pyridine ring. Key substituents include:

  • Iodine at position 5: Introduces steric bulk and enhances electrophilic reactivity.

  • Methoxy group at position 8: Electron-donating via resonance, stabilizing the aromatic system .

The compound’s molecular geometry has been computationally modeled, revealing planarity disrupted slightly by the methoxy group’s steric effects.

Physicochemical Properties

Critical parameters include:

PropertyValueSource
Molecular Weight285.081 g/mol
Density1.8 ± 0.1 g/cm³
Boiling Point358.0 ± 27.0°C at 760 mmHg
LogP (Partition Coefficient)3.07
Vapor Pressure0.0 ± 0.8 mmHg at 25°C

The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 5-iodo-8-methoxyquinoline involves two key steps:

  • Methoxylation of 8-Hydroxyquinoline:

    • 8-Hydroxyquinoline is treated with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone under reflux, achieving 71% yield .

    • Reaction mechanism: Nucleophilic substitution (SN2) at the oxygen atom.

  • Iodination at Position 5:

    • Direct iodination using sodium iodide (NaI) and sodium hypochlorite (NaOCl) in methanol at -30°C, yielding 85% .

    • Alternative methods employ iodine monochloride (ICl) in acetic acid, though with lower regioselectivity .

Challenges and Solutions

  • Regioselectivity: The methoxy group directs iodination to the 5-position via resonance stabilization of the intermediate arenium ion.

  • Purification: Flash chromatography (acetone/hexane) is preferred to isolate the product from byproducts .

Biological Activities and Mechanisms

Antibacterial and Herbicidal Effects

  • Methicillin-Resistant Staphylococcus aureus (MRSA): Analogous compounds exhibit MIC values comparable to ciprofloxacin (1–4 µg/mL) .

  • Weed Control: A related compound, 8-methoxyquinoline-5-amino acetic acid, caused complete weed desiccation within 11 days at 37 mg/L .

Applications in Materials Science

Coordination Chemistry

The iodine and methoxy groups enable chelation of transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in:

  • Catalysis: As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Luminescent Materials: Metal-organic frameworks (MOFs) for optoelectronic devices .

Organic Electronics

Quinoline derivatives are investigated as:

  • Electron-Transport Layers: In organic light-emitting diodes (OLEDs), leveraging their high electron affinity.

  • Nonlinear Optical (NLO) Materials: Due to polarized π-conjugated systems .

Comparative Analysis with Analogues

Halogenated Quinolines

CompoundSubstituentsKey Differences
5-Chloro-8-methoxyquinolineCl at position 5Lower reactivity; reduced steric bulk
5-Fluoro-8-methoxyquinolineF at position 5Enhanced electronegativity; smaller size
5-Iodo-8-methoxyquinolineI at position 5Superior leaving group ability; heavier

The iodine atom’s polarizability enhances intermolecular interactions, making it preferable in catalysis .

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